molecular formula C19H17ClN6O2S B2725798 4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide CAS No. 852314-14-8

4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide

Cat. No. B2725798
CAS RN: 852314-14-8
M. Wt: 428.9
InChI Key: HBQFXTMBYMNBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H17ClN6O2S and its molecular weight is 428.9. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Agents

  • Novel Pyrazole Derivatives : Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed significant in vitro antimicrobial and anticancer activity. Among these, certain derivatives exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anti-Breast Cancer Evaluation

  • N-(Guanidinyl)benzenesulfonamides : A series bearing biologically active pyrazole, pyrimidine, and pyridine moieties were evaluated for their anticancer activity against human tumor breast cell line (MCF7), showing promising activity with IC50 values ranging from 49.5 to 70.2 μM (Ghorab, El-Gazzar, & Alsaid, 2014).

Antitumor and Antimicrobial Activities

  • Pyrazolopyrimidine and Pyrazolotriazine Derivatives : Compounds incorporating sulfathiazole moiety exhibited significant antimicrobial activity, suggesting their potential as antimicrobial agents (El-Sayed, Fadda, & El-Saadaney, 2020).
  • Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds : These synthesized compounds showed antimicrobial activity against various bacteria and fungi, supporting their potential use in treating microbial infections (Sarvaiya, Gulati, & Patel, 2019).

Anti-Inflammatory and Analgesic Activities

  • Pyrazolone Derivatives : These compounds were synthesized and screened for their anti-inflammatory and analgesic activities. The results indicated significant activity, highlighting their potential as therapeutic agents for inflammation and pain management (Ragab, Abdel-Gawad, Georgey, & Said, 2013).

properties

IUPAC Name

4-[2-[[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O2S/c20-16-3-1-2-4-17(16)26-19-15(11-25-26)18(23-12-24-19)22-10-9-13-5-7-14(8-6-13)29(21,27)28/h1-8,11-12H,9-10H2,(H2,21,27,28)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQFXTMBYMNBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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